7-Hydroxybenzo[d]thiazole-2-carbonitrile
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Overview
Description
7-Hydroxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H4N2OS It is a derivative of benzothiazole, featuring a hydroxyl group at the 7th position and a cyano group at the 2nd position
Scientific Research Applications
7-Hydroxybenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with cyanogen bromide, followed by hydrolysis to introduce the hydroxyl group at the desired position. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
6-Hydroxybenzo[d]thiazole-2-carbonitrile: Similar structure but with the hydroxyl group at the 6th position.
2-Cyano-6-hydroxybenzothiazole: Another positional isomer with different reactivity and properties.
Uniqueness: 7-Hydroxybenzo[d]thiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific functional groups make it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
7-hydroxy-1,3-benzothiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-5-2-1-3-6(11)8(5)12-7/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKYGGVCWVMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632594 |
Source
|
Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-37-0 |
Source
|
Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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